An In-depth Technical Guide to 3-Butenylamine Hydrochloride (CAS: 17875-18-2)
An In-depth Technical Guide to 3-Butenylamine Hydrochloride (CAS: 17875-18-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenylamine hydrochloride, with the CAS number 17875-18-2, is a primary amine hydrochloride salt that serves as a versatile building block in organic synthesis. Its structure incorporates a terminal alkene and a primary amine, making it a valuable reagent for introducing a C4-alkenylamino moiety into molecules. This bifunctionality allows for its participation in a wide range of chemical transformations, including nucleophilic substitutions, additions to double bonds, and coupling reactions.[1][2] Its utility is particularly noted in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications.
Physicochemical Properties
3-Butenylamine hydrochloride is a white to pale yellow solid that is soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 17875-18-2 | [3] |
| Molecular Formula | C₄H₁₀ClN | [3][4][5] |
| Molecular Weight | 107.58 g/mol | [3][4] |
| Appearance | White to light yellow solid/powder/crystal | [1][6] |
| Melting Point | 176-180 °C (lit.) | |
| Boiling Point | 82.5 °C at 760 mmHg (for free amine) | |
| Solubility | Soluble in water | [1] |
| InChI | InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | [3] |
| InChIKey | MKEXLMVYRUNCQJ-UHFFFAOYSA-N | [3] |
| SMILES | C=CCCN.Cl | [5] |
Spectroscopic Profile (Expected)
3.1. ¹H NMR Spectroscopy
In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum is expected to show the following signals:
-
Vinyl protons: A complex multiplet between 5.7-5.9 ppm (for the -CH=) and two multiplets around 5.0-5.2 ppm (for the =CH₂).
-
Methylene protons adjacent to the amine: A triplet around 3.0 ppm.
-
Methylene protons adjacent to the double bond: A multiplet around 2.3-2.5 ppm.
-
Amine protons: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display four distinct signals:
-
Vinyl carbons: A signal around 135 ppm for the -CH= and another around 117 ppm for the =CH₂.
-
Methylene carbon adjacent to the amine: A signal around 40 ppm.
-
Methylene carbon adjacent to the vinyl group: A signal around 33 ppm.
3.3. Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit the following characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3000-3200 cm⁻¹ due to the ammonium (B1175870) salt.
-
C-H stretching (alkene): A sharp peak just above 3000 cm⁻¹.
-
C=C stretching: A peak around 1640 cm⁻¹.
-
N-H bending: A peak around 1500-1600 cm⁻¹.
3.4. Mass Spectrometry
In a mass spectrum, the parent ion of the free amine (C₄H₉N) would be observed at a mass-to-charge ratio (m/z) of 71.12.
Synthesis and Experimental Protocols
4.1. Synthesis of 3-Butenylamine (Precursor to the Hydrochloride Salt)
A convenient two-step synthesis of the free amine, 3-butenylamine, has been reported, which avoids the use of hazardous reagents. This method utilizes a Gabriel-Mitsunobu reaction followed by hydrazinolysis.
References
- 1. 3-Butenylamine hydrochloride 97 17875-18-2 [sigmaaldrich.com]
- 2. CAS 17875-18-2: 3-Buten-1-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. 1-AMINO-3-BUTENE HYDROCHLORIDE | 17875-18-2 [chemicalbook.com]
- 4. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3-Buten-1-amine Hydrochloride 17875-18-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
